molecular formula C18H10O8 B2815189 5,5'-(Ethyne-1,2-diyl)diisophthalic acid CAS No. 957014-38-9

5,5'-(Ethyne-1,2-diyl)diisophthalic acid

Cat. No.: B2815189
CAS No.: 957014-38-9
M. Wt: 354.27
InChI Key: YFRIPYPPJIRELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(Ethyne-1,2-diyl)diisophthalic acid: is an organic compound with the molecular formula C₁₈H₁₀O₈. It is a derivative of isophthalic acid, featuring an ethyne (acetylene) linkage between two isophthalic acid moieties. This compound is known for its role as a linker molecule in the formation of metal-organic frameworks (MOFs) and other porous materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid typically involves the coupling of two isophthalic acid derivatives through an ethyne linkage. One common method involves the Sonogashira coupling reaction, where an isophthalic acid derivative with a halide group (e.g., bromide) reacts with an ethyne derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)diisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,5’-(Ethyne-1,2-diyl)diisophthalic acid is unique due to its ethyne linkage, which imparts greater rigidity and stability to the resulting MOFs compared to similar compounds with ethene linkages. This rigidity enhances the performance of MOFs in gas storage and separation applications .

Properties

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRIPYPPJIRELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.